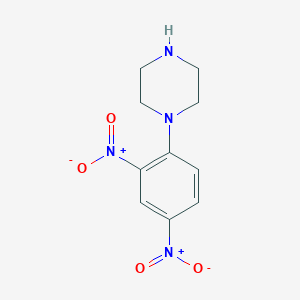

1-(2,4-Dinitrophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

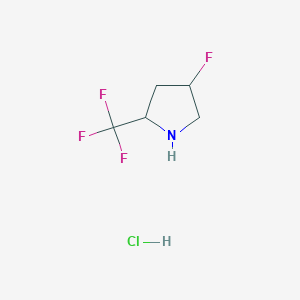

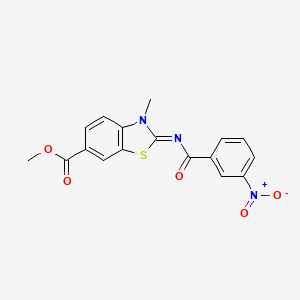

1-(2,4-Dinitrophenyl)piperazine is an organic compound with the molecular formula C10H12N4O4 . It is also known as Piperazine, 1-(2,4-dinitrophenyl)-4-methyl- .

Molecular Structure Analysis

The molecular structure of 1-(2,4-Dinitrophenyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 252.227 Da .Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)piperazine may undergo addition-elimination reactions with aldehydes and ketones, forming a 2,4-dinitrophenylhydrazone . This reaction is often used as a test for the presence of the carbon-oxygen double bond in an aldehyde or ketone .Aplicaciones Científicas De Investigación

Broad-Spectrum Anti-Cancer Activity

O(2)-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) and related compounds have shown promising in vivo activity in rodent cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are designed to be activated for anti-cancer effects by glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), but various pathways are implicated in their mechanism of action. Their selectivity in attacking tumors while exhibiting low toxicity towards normal tissues shows considerable promise for treating various tumor types (Keefer, 2010).

Synthesis of Polyamides

The polycondensation of piperazine with 2,4-dinitrophenyl esters of rigid dicarboxylic acids has been studied. These reactions are crucial for synthesizing polyamides derived from rigid and sterically hindered dicarboxylic acids. The study provides insights into the reactivity of ester groups and the effects of steric hindrance in these reactions (Overberger & Šebenda, 1969).

Ring-Opening Copolymerization

Reactions of N-(2,4-dinitrophenyl)-4-arylpyridinium chlorides with piperazine result in ring-opening of the pyridinium ring to yield polymers with expanded π-conjugation systems derived from through-space interaction in a piperazinium ring. This has implications for the development of ionic polymers with unique electronic and optical properties (Yamaguchi et al., 2008).

Antitumor Activities

JS-K, a compound with a structure involving 1-(2,4-dinitrophenyl)piperazine, has demonstrated potent antitumor activities against various cancer types, including leukemia and prostate cancer. Its mechanism of action might involve more than just NO release, suggesting a complex interplay of structural and metabolic factors in its cytotoxic activities (Shami et al., 2006).

Synthesis and Polymerization Studies

Research on the synthesis and polymerization of ionic conjugated polymers with N-(2,4-dinitrophenyl)pyridinium derivatives provides valuable insights into the development of materials with unique electronic and optical properties. This research is crucial for the advancement in materials science, particularly in the field of conductive polymers (Yamaguchi et al., 2021).

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIZXWJIYCQIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dinitrophenyl)piperazine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877915.png)

![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2877917.png)

![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2877921.png)

![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2877935.png)